molecular formula C11H16N2O B11804887 2-((Cyclopropyl(pyridin-2-yl)methyl)amino)ethanol

2-((Cyclopropyl(pyridin-2-yl)methyl)amino)ethanol

Cat. No.: B11804887
M. Wt: 192.26 g/mol
InChI Key: DXSIOQJFKDZWRC-UHFFFAOYSA-N
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Description

2-((Cyclopropyl(pyridin-2-yl)methyl)amino)ethanol is an organic compound with the molecular formula C11H16N2O It is a derivative of ethanol, featuring a cyclopropyl group, a pyridin-2-yl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclopropyl(pyridin-2-yl)methyl)amino)ethanol typically involves the reaction of cyclopropylamine with 2-(bromomethyl)pyridine, followed by the reduction of the resulting intermediate with a suitable reducing agent such as sodium borohydride. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction steps as the laboratory synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-((Cyclopropyl(pyridin-2-yl)methyl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced further to modify the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-((Cyclopropyl(pyridin-2-yl)methyl)amino)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((Cyclopropyl(pyridin-2-yl)methyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)ethanol: Similar structure but lacks the cyclopropyl group.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the pyridin-2-yl group.

    2-(Pyridin-2-yl)methylamine: Similar structure but lacks the ethanol moiety.

Uniqueness

2-((Cyclopropyl(pyridin-2-yl)methyl)amino)ethanol is unique due to the combination of its cyclopropyl, pyridin-2-yl, and ethanol groups. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-[[cyclopropyl(pyridin-2-yl)methyl]amino]ethanol

InChI

InChI=1S/C11H16N2O/c14-8-7-13-11(9-4-5-9)10-3-1-2-6-12-10/h1-3,6,9,11,13-14H,4-5,7-8H2

InChI Key

DXSIOQJFKDZWRC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=CC=N2)NCCO

Origin of Product

United States

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